molecular formula C14H17N5O2S3 B2938257 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851409-25-1

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2938257
CAS RN: 851409-25-1
M. Wt: 383.5
InChI Key: NBGUNSMXMINKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H17N5O2S3 and its molecular weight is 383.5. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition and Cancer Therapy

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative in the class of compounds that includes bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). GLS inhibition is studied for its therapeutic potential in cancer, as evidenced by its ability to attenuate the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

This compound is related to analogs that exhibit potent dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in DNA synthesis and repair. Such dual inhibitors are of interest in the development of antitumor agents, as they can potentially target multiple pathways in cancer cells (Gangjee et al., 2008).

Insecticidal Properties

There's research indicating the potential use of this class of compounds in the development of insecticides. For instance, derivatives have been tested against the cotton leafworm, Spodoptera littoralis, showing promise as insecticidal agents (Fadda et al., 2017).

Crystal Structure Analysis

Studies on crystal structures of related compounds contribute to understanding their molecular conformations, which is vital for drug design and synthesis. Such studies reveal details about molecular interactions and stability, crucial for optimizing pharmacological properties (Subasri et al., 2016).

Antimicrobial Applications

Compounds in this class have been explored for their antimicrobial activities. Research demonstrates their potential in creating new drugs for combating bacterial and fungal infections, a field that continuously requires novel solutions due to the emergence of drug-resistant strains (Wardkhan et al., 2008).

Antitumor Activity

Various derivatives have been synthesized and evaluated for their antitumor activity. Some compounds have shown potent anticancer activity on human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines, demonstrating the potential for the development of new anticancer therapies (Hafez et al., 2017).

properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S3/c1-4-19-12(21)11-9(5-7(2)23-11)15-14(19)22-6-10(20)16-13-18-17-8(3)24-13/h7H,4-6H2,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGUNSMXMINKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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